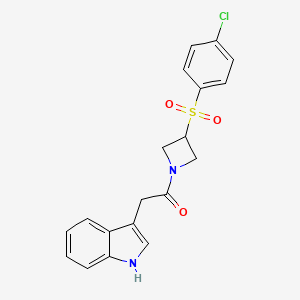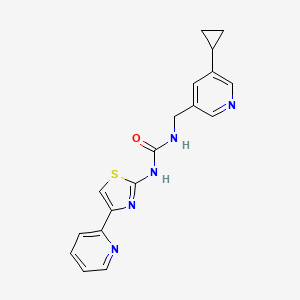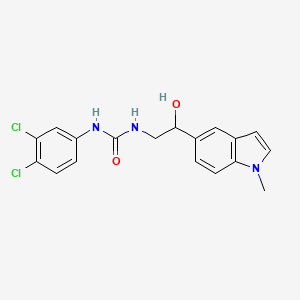![molecular formula C18H14N2O3 B2650482 N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide CAS No. 325699-58-9](/img/structure/B2650482.png)
N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide” is a chemical compound with the molecular formula C18H14N2O3 . It is also known by its CAS number 325699-58-9 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C18H14N2O3/c1-11(19-20-18(23)12-7-3-2-4-8-12)15-16(21)13-9-5-6-10-14(13)17(15)22/h2-10,15H,1H3,(H,20,23)/b19-11-1 . Unfortunately, specific details about the molecular structure of this compound were not found.Physical and Chemical Properties Analysis
The compound has a molecular formula of C18H14N2O3 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Anticancer Activity
Research has shown that derivatives of N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide, such as certain novel benzamides and quinazolin-4(3H)-ones, exhibit remarkable antitumor activity against a variety of cancer cell lines. The compounds were synthesized through reactions involving hydrazinecarbonyl aryl benzamides and indoline-2,3-diones, leading to derivatives that showed more potent antitumor activity than the standard drug CFM-1, especially compounds with specific IC50 values indicating high percentage inhibition against cell lines like Daoy, UW228-2, Huh-7, Hela, and MDA-MB231. QSAR analyses further supported the anticancer potential of these compounds across different cancer cell lines, indicating the significant role of the structural configuration and substituents in enhancing anticancer activity (Alafeefy et al., 2015).
Synthesis Methodologies
Studies on the synthesis methodologies involving this compound derivatives have highlighted various chemical reactions and conditions that lead to the formation of these compounds. For instance, the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides has been documented, showcasing a method for the efficient synthesis of related compounds under specific conditions, which could have implications for the development of new chemical entities with potential biological activities (Wang and Widenhoefer, 2004).
Properties and Applications in Complex Structures
Further research into the properties of this compound derivatives has explored their inclusion in complex chemical structures like metal-organic frameworks (MOFs) and their applications in luminescence and thermostability studies. These studies open avenues for the use of such compounds in materials science, highlighting their versatility beyond biological activities. For example, the synthesis and characterization of carboxylate-assisted acylamide metal–organic frameworks have demonstrated unique structural properties that could be leveraged for various applications, including catalysis, drug delivery, and the development of luminescent materials (Sun et al., 2012).
Propriétés
IUPAC Name |
N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11(19-20-18(23)12-7-3-2-4-8-12)15-16(21)13-9-5-6-10-14(13)17(15)22/h2-10,15H,1H3,(H,20,23)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUDRKASGXNRHW-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1)/C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-N-(tert-butyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2650400.png)
![Methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylate](/img/structure/B2650401.png)


![3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B2650406.png)




![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2650414.png)

![N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2650418.png)

